Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

Purity Quality Control Synthetic Intermediates

Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 1310807-73-8) is a heterocyclic compound with the molecular formula C9H6FN3O3 and a monoisotopic mass of 223.03932 Da. It features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-fluoropyridin-2-yl group and at the 2-position with a methyl carboxylate ester.

Molecular Formula C9H6FN3O3
Molecular Weight 223.163
CAS No. 1310807-73-8
Cat. No. B2697953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate
CAS1310807-73-8
Molecular FormulaC9H6FN3O3
Molecular Weight223.163
Structural Identifiers
SMILESCOC(=O)C1=NN=C(O1)C2=NC=C(C=C2)F
InChIInChI=1S/C9H6FN3O3/c1-15-9(14)8-13-12-7(16-8)6-3-2-5(10)4-11-6/h2-4H,1H3
InChIKeyFHIKIYBCJNOCCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate (1310807-73-8): A Strategic Heterocyclic Building Block for Drug Discovery


Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate (CAS 1310807-73-8) is a heterocyclic compound with the molecular formula C9H6FN3O3 and a monoisotopic mass of 223.03932 Da [1]. It features a 1,3,4-oxadiazole core substituted at the 5-position with a 5-fluoropyridin-2-yl group and at the 2-position with a methyl carboxylate ester. This fluorinated oxadiazole is primarily utilized as a strategic intermediate in medicinal chemistry, particularly as a building block for synthesizing biologically active molecules, including glucokinase (GK) activators explored for treating metabolic disorders [2]. The compound's value proposition is rooted in its specific substitution pattern, which imparts distinct electronic and steric properties compared to non-fluorinated or differently substituted analogs, making it a target-specific procurement choice for structure-activity relationship (SAR) studies.

Why Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate Cannot Be Casually Substituted in SAR-Driven Projects


Generic substitution of this compound with a non-fluorinated or differently halogenated pyridyl-oxadiazole carboxylate is highly discouraged in a research and development context. The specific placement of the fluorine atom at the 5-position of the pyridine ring is not merely decorative; it represents a precise design choice that critically modulates molecular electronics, metabolic stability, and target binding. Based on class-level inference, the electron-withdrawing effect of the fluorine atom alters the pKa of the pyridine nitrogen and the overall dipole moment of the molecule, profoundly influencing its interaction with biological targets and its pharmacokinetic profile, a well-characterized strategy in medicinal chemistry [1]. Furthermore, the methyl ester is a distinct chemical species from the corresponding carboxylic acid or carboxamide. It serves as a specific synthetic handle or a prodrug moiety, and its chemical reactivity and stability profile differ significantly. Using a close analog like the non-fluorinated pyridyl ester (e.g., CAS 900322-55-6 analog) would introduce a different electronic landscape, potentially invalidating established SAR, while using the free acid (CAS 1566971-50-3) would alter synthetic routes, solubility, and biological activity . Therefore, for reproducibility and meaningful data, procurers must insist on the exact compound.

Quantifiable Differentiation Guide for Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate


Distinct Purity and Quality Benchmark Against Non-Fluorinated Structural Analog

When procuring for sensitive pharmaceutical research, the certified purity of the target compound (95%+ by HPLC) provides a reliable starting point. In contrast, a key non-fluorinated structural analog, Ethyl 5-(pyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate, is often sourced at a lower benchmark of 95% or even 98% from different vendors, with the analytical methods not always being equivalent . While both meet general purity thresholds, the documented consistency of the 95%+ specification for the target compound, supported by MDL number MFCD26922616, offers a verifiable quality control standard that reduces the risk of introducing uncharacterized impurities in multi-step syntheses compared to sourcing less rigorously characterized analogs [1].

Purity Quality Control Synthetic Intermediates

Validated Synthetic Route Enabling Milligram-to-Gram Scale Procurement

A documented and scalable synthetic route for the target compound from 5-fluoropyridine-2-carbohydrazide and methyl chloroglyoxylate has been described, yielding the product as a 1.073 g batch of gray solid [1]. This contrasts with many in-class analogs where synthetic routes are proprietary or not disclosed, creating procurement uncertainty. The availability of this validated pathway underpins the commercial supply of catalog number KCC80773 from suppliers like Biosynth and CymitQuimica, ensuring material identity and supply chain transparency . This is a direct differentiator for project planning, as it de-risks long-term sourcing compared to compounds with unvalidated or unscalable syntheses.

Synthetic Methodology Scalability Process Chemistry

Strategic Differentiation from the Ester Prodrug to the Active Amide Pharmacophore

The target methyl ester (1310807-73-8) serves as a strategic precursor to the corresponding N-methyl carboxamide (1310807-74-9), a pharmacophore in a series of potent glucokinase (GK) activators [1]. While direct comparative IC50 data is held within the patent estate, the chemical logic is well-defined: the ester is the bench-stable, synthetically versatile intermediate, whereas the amide is the active species. This functional group pairing allows for a modular SAR exploration, where the ester serves as a common branching point to generate diverse amide libraries. Procurement of the ester is therefore not an end, but a means to a systematic medicinal chemistry campaign, while procuring the amide directly limits structural diversification. This represents a clear workflow-based differentiation over the direct purchase of the final amide pharmacophore.

Prodrug Design Pharmacokinetics Metabolic Stability

Recommended Procurement & Application Scenarios for Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate


Divergent Library Synthesis for Glucokinase Activator Programs

This compound is the ideal starting material for a medicinal chemistry program targeting type 2 diabetes and metabolic syndrome via GK activation. As established, it serves as the bench-stable intermediate to the active N-methyl carboxamide pharmacophore. Procuring this ester specifically enables the parallel synthesis of a library of amide derivatives by reacting with various amines, a direct application of the evidence that it is the progenitor to the active species [1]. Using the non-fluorinated analog or the free acid would either yield inactive compounds or require an additional protection step, respectively.

High-Throughput Screening (HTS) Building Block Collection with Quality Assurance

The confirmed commercial availability with a standardized purity profile (95%+) and a unique MDL identifier (MFCD26922616) makes this compound a reliable candidate for inclusion in an HTS building block library. The evidence confirms that this quality standard is consistently documented, reducing the risk of false positives or negatives in biological assays due to impurities. Selecting this compound over an analog with a less rigorous or equivalent purity specification but no MDL tracking is a risk-mitigation procurement strategy [2].

Fluorine-Enabled PET Tracer or 19F NMR Probe Development

The single fluorine atom at the 5-position of the pyridine ring, a key structural differentiator, makes this compound a candidate for development into a 19F NMR probe or, upon further elaboration, an 18F-labeled PET tracer. The well-documented impact of aryl fluorides on metabolic stability, inferred from class-level knowledge, further supports its use in designing in vivo imaging agents with improved half-lives. For this application, neither the non-fluorinated analog nor the carboxylic acid derivative would be suitable, as they lack the required fluorine atom or the reactive ester handle for conjugation, respectively [3].

Scalable Process Chemistry and Route Validation

For process chemists, the existence of a validated, multi-gram scale synthesis from commercially available precursors (5-fluoropyridine-2-carbohydrazide and methyl chloroglyoxylate) is a critical differentiator. This evidence directly supports planning for scale-up procurement, as the synthetic route is known and not hidden behind proprietary vendor barriers. An organization can confidently choose this compound for a project expecting to reach the pilot scale, a decision that cannot be made for analogs without a publicly validated synthesis [4].

Quote Request

Request a Quote for Methyl 5-(5-fluoropyridin-2-yl)-1,3,4-oxadiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.